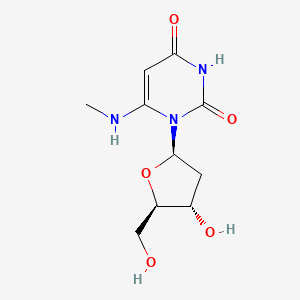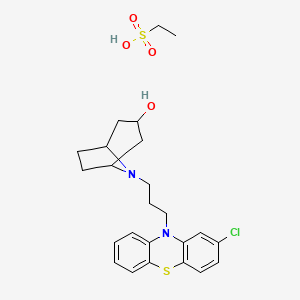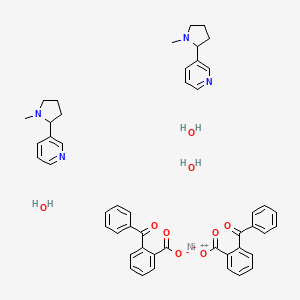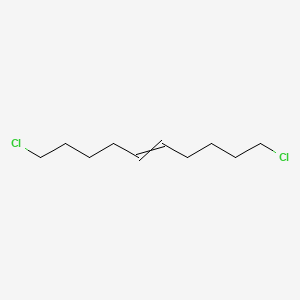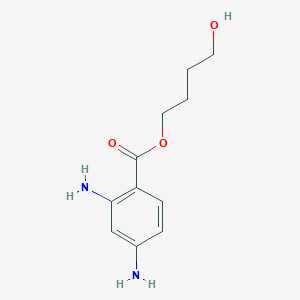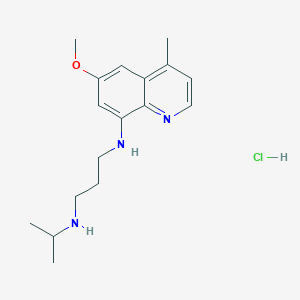
N-(6-methoxy-4-methylquinolin-8-yl)-N'-propan-2-ylpropane-1,3-diamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-methoxy-4-methylquinolin-8-yl)-N’-propan-2-ylpropane-1,3-diamine;hydrochloride is a chemical compound that belongs to the class of quinoline derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxy-4-methylquinolin-8-yl)-N’-propan-2-ylpropane-1,3-diamine;hydrochloride typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Substitution Reactions:
Amine Functionalization: The diamine side chain is introduced through nucleophilic substitution reactions, where the quinoline derivative reacts with appropriate amine precursors.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxy-4-methylquinolin-8-yl)-N’-propan-2-ylpropane-1,3-diamine;hydrochloride can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Nucleophiles such as amines, thiols, and halides, in the presence of catalysts like palladium or copper.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
N-(6-methoxy-4-methylquinolin-8-yl)-N’-propan-2-ylpropane-1,3-diamine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an anti-parasitic agent, particularly against leishmaniasis.
Medicine: Investigated for its therapeutic potential in treating parasitic infections.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(6-methoxy-4-methylquinolin-8-yl)-N’-propan-2-ylpropane-1,3-diamine;hydrochloride involves:
Comparison with Similar Compounds
Similar Compounds
Sitamaquine: An 8-amino quinoline derivative used for the treatment of leishmaniasis.
Chloroquine: A well-known antimalarial drug that also belongs to the quinoline class.
Uniqueness
N-(6-methoxy-4-methylquinolin-8-yl)-N’-propan-2-ylpropane-1,3-diamine;hydrochloride is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct pharmacological properties compared to other quinoline derivatives .
Properties
CAS No. |
63456-76-8 |
|---|---|
Molecular Formula |
C17H26ClN3O |
Molecular Weight |
323.9 g/mol |
IUPAC Name |
N-(6-methoxy-4-methylquinolin-8-yl)-N'-propan-2-ylpropane-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C17H25N3O.ClH/c1-12(2)18-7-5-8-19-16-11-14(21-4)10-15-13(3)6-9-20-17(15)16;/h6,9-12,18-19H,5,7-8H2,1-4H3;1H |
InChI Key |
HIQVIHGREHITHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=C(C2=NC=C1)NCCCNC(C)C)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





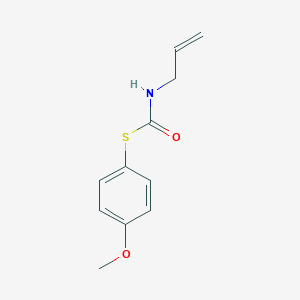
sulfanium bromide](/img/structure/B14504786.png)
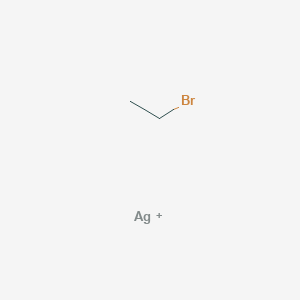
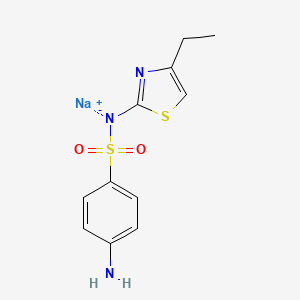
![6-[1-(4-Chlorophenyl)-8-nitrobenzo[f]quinolin-3(4H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14504803.png)
